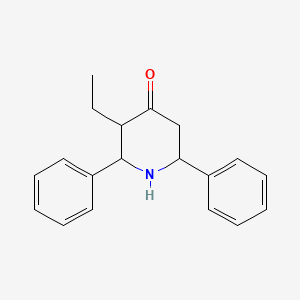

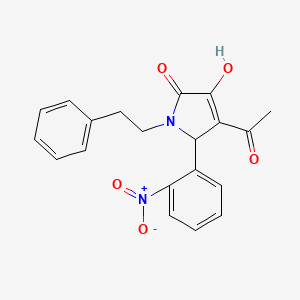

3-ethyl-2,6-diphenyl-4-piperidinone

描述

3-ethyl-2,6-diphenyl-4-piperidinone (EDDP) is a chemical compound that belongs to the class of piperidinone derivatives. It is a metabolite of methadone, a synthetic opioid used for pain management and opioid addiction treatment. EDDP has attracted scientific attention due to its potential use as a biomarker for methadone treatment monitoring and its pharmacological properties, which include analgesic and antidepressant effects.

作用机制

The exact mechanism of action of 3-ethyl-2,6-diphenyl-4-piperidinone is not fully understood. However, it has been shown to interact with several neurotransmitter systems, including the opioid, serotonin, and dopamine systems. 3-ethyl-2,6-diphenyl-4-piperidinone has a weak affinity for the mu-opioid receptor and can produce analgesic effects in animal models. It also has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant effects.

Biochemical and physiological effects:

3-ethyl-2,6-diphenyl-4-piperidinone has been shown to have several biochemical and physiological effects. It can inhibit the reuptake of serotonin and dopamine, leading to increased synaptic levels of these neurotransmitters. It also can modulate the activity of ion channels and receptors involved in pain perception and mood regulation. In animal models, 3-ethyl-2,6-diphenyl-4-piperidinone has been found to reduce pain sensitivity and improve mood-related behaviors.

实验室实验的优点和局限性

3-ethyl-2,6-diphenyl-4-piperidinone has several advantages as a research tool. It is a stable and easily detectable metabolite that can be measured in various biological matrices. Its concentration reflects the extent of methadone metabolism, which can provide valuable information for drug monitoring and dosing. In addition, 3-ethyl-2,6-diphenyl-4-piperidinone has pharmacological properties that can be exploited for the development of new analgesic and antidepressant drugs.

However, there are also limitations to the use of 3-ethyl-2,6-diphenyl-4-piperidinone in lab experiments. Its pharmacokinetics and pharmacodynamics can be influenced by various factors, such as age, gender, and co-administration of other drugs. Its effects on different neurotransmitter systems may vary depending on the experimental conditions and the animal model used. Therefore, caution should be taken when interpreting the results of studies involving 3-ethyl-2,6-diphenyl-4-piperidinone.

未来方向

There are several future directions for research involving 3-ethyl-2,6-diphenyl-4-piperidinone. One area of interest is the development of new biomarkers for methadone treatment monitoring. 3-ethyl-2,6-diphenyl-4-piperidinone has shown promise as a reliable and sensitive biomarker, but further studies are needed to validate its clinical utility and to explore alternative biomarkers that may be more specific and informative.

Another area of interest is the pharmacological properties of 3-ethyl-2,6-diphenyl-4-piperidinone. Its weak affinity for the mu-opioid receptor and its effects on serotonin and dopamine systems suggest that it may have potential as a new analgesic and antidepressant drug. However, more research is needed to elucidate its mechanism of action and to evaluate its safety and efficacy in clinical trials.

In conclusion, 3-ethyl-2,6-diphenyl-4-piperidinone is a chemical compound that has attracted scientific attention due to its potential use as a biomarker for methadone treatment monitoring and its pharmacological properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of 3-ethyl-2,6-diphenyl-4-piperidinone as a research tool and as a therapeutic agent.

合成方法

3-ethyl-2,6-diphenyl-4-piperidinone can be synthesized from methadone through a process of demethylation and oxidation. The most common method involves the use of hydrogen peroxide and acetic acid as oxidizing agents, followed by extraction and purification steps. The yield and purity of 3-ethyl-2,6-diphenyl-4-piperidinone can vary depending on the reaction conditions and the quality of the starting material.

科学研究应用

3-ethyl-2,6-diphenyl-4-piperidinone has been extensively studied as a biomarker for methadone treatment monitoring. Methadone is a long-acting opioid that is used to reduce withdrawal symptoms and cravings in individuals with opioid addiction. However, the optimal dose of methadone varies among individuals, and therapeutic drug monitoring is necessary to ensure safe and effective treatment. 3-ethyl-2,6-diphenyl-4-piperidinone is a major metabolite of methadone that can be detected in urine, blood, and other body fluids. Its concentration reflects the extent of methadone metabolism and can be used to adjust the dose and monitor compliance.

属性

IUPAC Name |

3-ethyl-2,6-diphenylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15/h3-12,16-17,19-20H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPXDRONNNYCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385664 | |

| Record name | 3-ethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2,6-diphenylpiperidin-4-one | |

CAS RN |

127895-86-7 | |

| Record name | 3-ethyl-2,6-diphenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4943192.png)

![4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4943205.png)

![methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4943207.png)

![5-(3-ethoxy-4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943224.png)

![N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4943235.png)

![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4943240.png)

![9,10-dioxo-N-[4-(pentyloxy)phenyl]-9,10-dihydro-2-anthracenesulfonamide](/img/structure/B4943246.png)

![8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4943255.png)

![methyl N-acetyl-N-[{5-bromo-2-[(2-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B4943266.png)

![butyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B4943274.png)